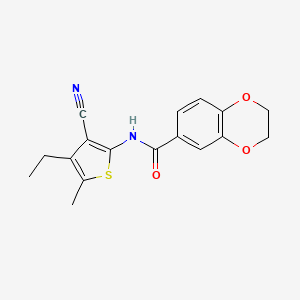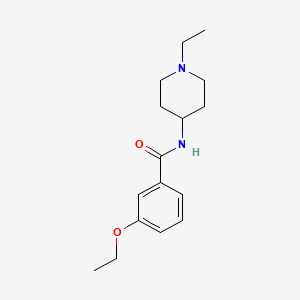![molecular formula C18H20N2O5S B4433291 N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4433291.png)
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonamide compounds involves several key steps, including the introduction of sulfonyl and amino groups to the aromatic rings, as well as the formation of the furancarboxamide moiety. Techniques such as solid-phase peptide synthesis in water have been explored for related compounds, utilizing water-soluble N-protecting groups to facilitate the synthesis process in an environmentally friendly manner (Hojo, Maeda, & Kawasaki, 2004). Additionally, the synthesis of deuterium-labelled compounds, including sulfonamides, provides insights into the methods used to introduce specific functional groups and isotopic labels (Stephens, Patrick, Chen, Tidwell, & Boykin, 2001).
Molecular Structure Analysis
The molecular structure of sulfonamide-based compounds reveals the significance of the sulfonyl and amino groups in determining the compound's properties and reactivity. Studies on related polymeric materials, such as poly(amide-imide-imide)s, highlight the role of molecular structure in achieving desired solubility and thermal properties, which can be relevant to understanding the structural attributes of N-(4-{[(4-Methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide (Yang, Chen, & Wei, 2002).
Chemical Reactions and Properties
The chemical reactivity of sulfonamide compounds includes their participation in various reactions, such as those involving free radical processes or the introduction of N-protecting groups in peptide synthesis. For instance, the synthesis and derivatization of sulfonamides involve chlorosulfonation and free radical bromination, highlighting the compound's versatility in chemical transformations (Hartman & Halczenko, 1990).
Physical Properties Analysis
The physical properties, including solubility and thermal stability, of sulfonamide compounds are crucial for their potential applications. Studies on polyimides derived from sulfone-containing diamines shed light on the impact of molecular structure on the solubility and thermal properties of these materials, which could be relevant for understanding the physical properties of N-(4-{[(4-Methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide (Liaw, Liaw, & Su, 1999).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, including their reactivity and interaction with other molecules, are influenced by the presence of functional groups such as sulfonyl and amino groups. The addition of carbamoylsilane to N-sulfonylimines, resulting in the synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, exemplifies the type of chemical transformations that these compounds can undergo, highlighting their reactivity and potential for functionalization (Liu, Guo, & Chen, 2015).
Propiedades
IUPAC Name |
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-15-8-4-14(5-9-15)20-26(22,23)16-10-6-13(7-11-16)19-18(21)17-3-2-12-25-17/h4-11,17,20H,2-3,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDLSPZOAUCNND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4433213.png)

![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4433226.png)
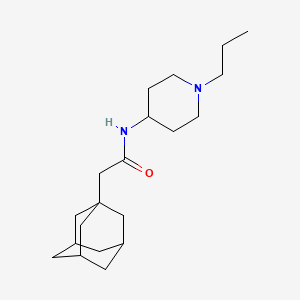
![2-[4-(1-adamantylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B4433256.png)

![2-(3-{1-[(6-methyl-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B4433276.png)
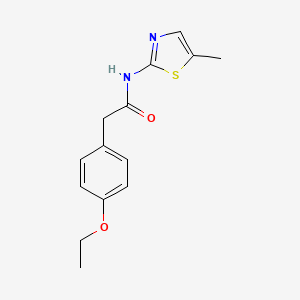
![N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4433293.png)
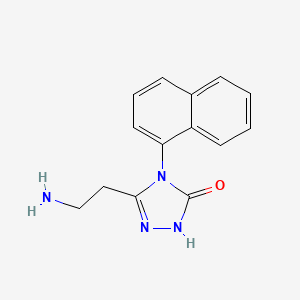

![isopropyl 4-ethyl-5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4433318.png)
